Cas no 109545-84-8 (b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4-)

b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4- structure
109545-84-8 structure
Product Name:b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4-
CAS番号:109545-84-8
MF:C70H97Cl2NO38
メガワット:1631.40910410881
CID:173869
PubChem ID:6917933
Update Time:2025-04-19

b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4- 化学的及び物理的性質

名前と識別子

    • b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosyl...
    • EverniMicin
    • EVERNINOMICIN
    • 3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1&reg
    • 3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1&reg
    • 3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1&reg
    • 4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1&reg
    • b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1&reg
    • Everninomicin 13384-1
    • Sch 27899
    • Ziracin
    • 56-deacetyl-57-demethyl-45-O-de(2-methyl-1-oxopropyl)-12-O-(2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-alpha-L-arabino-hexopyranosyl)flambamycin 56-(2,4-dihydroxy-6-methylbenzoate)
    • Sch-27899
    • 109545-84-8
    • EVERNIMICIN [MART.]
    • Antibiotic 13-384-1
    • 5X287491KH
    • Q27262985
    • GTPL10806
    • DTXSID60883194
    • CHEMBL263367
    • Evernimicin [USAN:INN]
    • SCH27899
    • EVERNIMICIN [INN]
    • UNII-5X287491KH
    • EVERNIMICIN [USAN]
    • DTXCID001022748
    • evernimicina
    • EVERNIMICIN (MART.)
    • evernimicine
    • evernimicinum
    • Ziracin (TN)
    • b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4-
    • インチ: 1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34+,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1
    • InChIKey: UPADRKHAIMTUCC-SNTILFBWSA-N
    • ほほえんだ: ClC1=C(C(=C(C(=C1C)C(=O)O[C@@H]1[C@@H](C)O[C@H](C[C@@H]1O[C@H]1C[C@@](C)([C@H]([C@H](C)O1)OC)[N+](=O)[O-])O[C@@H]1[C@@H](C)O[C@]2(C[C@H]1O)O[C@@H]1[C@@H](C)O[C@H]([C@H]([C@@]1(C)O2)O)O[C@@H]1[C@H]([C@H](O[C@@H]2[C@@H](COC)O[C@H]([C@H]([C@H]2O)OC)O[C@H]2[C@@H]([C@H]3[C@H](CO2)O[C@]2([C@H]4[C@H]([C@@H](CO2)OC(C2C(=CC(=CC=2C)O)O)=O)OCO4)O3)O)O[C@H](C)[C@@H]1OC)O)OC)Cl)O

計算された属性

  • せいみつぶんしりょう: 1629.506563
  • どういたいしつりょう: 1629.506563
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 38
  • 重原子数: 111
  • 回転可能化学結合数: 22
  • 複雑さ: 3160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 35
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 482
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.55
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.626

b-D-Mannopyranoside,O-(1R)-4-O-(2,4-dihydroxy-6-methylbenzoyl)-2,3-O-methylene-D-xylopyranosylidene-(1®3-4)-a-L-lyxopyranosyl O-2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-a-L-arabino-hexopyranosyl-(1®3)-O-2,6-dideoxy-4-O-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)-b-D-arabino-hexopyranosyl-(1®4)-O-(1R)-2,6-dideoxy-D-arabino-hexopyranosylidene-(1®3-4)-O-6-deoxy-3-C-methyl-b-D-mannopyranosyl-(1®3)-O-6-deoxy-4- 関連文献

推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD